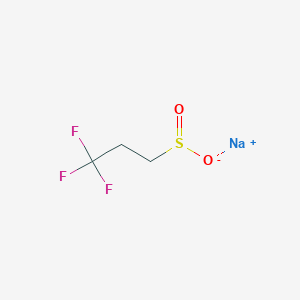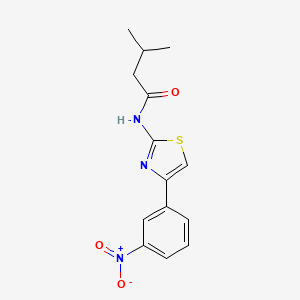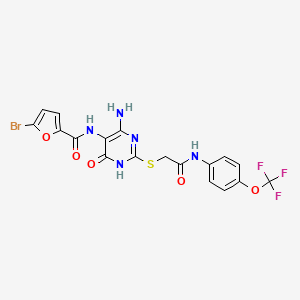
3,3,3-Trifluoropropanesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoropropanesulfinic acid sodium salt is a chemical compound with the CAS number 1263377-91-8 . It is available from various suppliers including BOC Sciences and Oakwood .
Synthesis Analysis
Sodium sulfinates, such as this compound, have emerged as versatile reagents in the synthesis of organosulfur compounds . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . They are used as building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Chemical Reactions Analysis
Sodium sulfinates, including this compound, have been used in a variety of chemical reactions . They have been used to synthesize thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .Physical And Chemical Properties Analysis
Salts, including this compound, typically have some common physical properties. They are usually hard and brittle with crystalline structures. They are often soluble in water and other polar solvents and can act as electrolytes. Salts can be acidic, basic, or neutral, and they usually have high melting points due to the strong electrostatic interactions between the oppositely charged ions .Wissenschaftliche Forschungsanwendungen
Trifluoromethylation Reagents
3,3,3-Trifluoropropanesulfinic acid sodium salt, also known as sodium trifluoromethanesulfinate (CF3SO2Na), is widely utilized for direct trifluoromethylation of various substrates. It offers versatility in trifluoromethylsulfenylation and trifluoromethylsulfinylation, which involve the introduction of SCF3 and S(O)CF3 groups, respectively. This reagent is also employed in sulfonylation and chlorination reactions (Guyon, Chachignon, & Cahard, 2017).
Organic Fluorine Chemistry
Sodium trifluoromethanesulfinate is significant in organic fluorine chemistry due to its stability and cost-effectiveness. Its application in trifluoromethylation, particularly between 2014 and 2017, has seen advancements in bifunctionalization, trifluoromethylation of aromatics, trifluoromethylthioization, and other reaction types (Hui, Zhang, Tan, Wu, & Feng, 2017).
Synthesis of Trifluoromethanesulfinates
The compound acts like an equivalent of the CF3S(O)+ cation in certain solutions, facilitating the synthesis of trifluoromethanesulfinates and trifluoromethanesulfinamides from alcohols or amines (Billard, Greiner, & Langlois, 1999).
Radical Trifluoromethylation
It's an integral part of radical trifluoromethylation reactions in pharmaceutical, agricultural, and materials science. Recent studies focus on radical trifluoromethylation using CF3SO2Na as the CF3 source (Zhang, 2014).
Transition-Metal-Free Trifluoromethylthiolation
CF3SO2Na is used for trifluoromethylthiolation of indole derivatives under mild conditions. Its substrate scope includes pyrroles and enamines, making it a versatile reagent (Bu, Lu, & Cai, 2017).
Copper-Catalyzed Radical Oxidative Annulation
The compound is useful in copper-catalyzed radical oxidative trifluoromethylation and arylation of electron-withdrawing alkenes. Preliminary kinetic investigations suggest that CF3 radicals can be generated under mild conditions using CF3SO2Na (Lu, Liu, Peng, Liu, Fu, Huang, & Lei, 2014).
Electrochemical Applications
Sodium trifluoromethanesulfonate, a related compound, is utilized in cyclic voltammetry in trifluoromethanesulfonic acid, demonstrating significant electrochemical properties (Bernhard, Diab, & Ludi, 1990).
Wirkmechanismus
Eigenschaften
IUPAC Name |
sodium;3,3,3-trifluoropropane-1-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2S.Na/c4-3(5,6)1-2-9(7)8;/h1-2H2,(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCULODZLVVYHT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)[O-])C(F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263377-91-8 |
Source


|
| Record name | 1263377-91-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2367897.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate](/img/structure/B2367899.png)
![methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2367900.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2367901.png)
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2367903.png)
![N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![(2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2367906.png)
![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate](/img/structure/B2367908.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367911.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2367914.png)

![N-(3-methoxypropyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2367918.png)
![N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367919.png)
